4-amino-N,N-diethyl-4'-methoxy-[1,1'-biphenyl]-2-sulfonamide
Description
Chemical Structure: The compound features a biphenyl core with a sulfonamide group at position 2, a diethylamino group at the N-position of the sulfonamide, an amino group at position 4 of the first phenyl ring, and a methoxy group at position 4' of the second phenyl ring (CAS: 2680533-07-5). Its molecular formula is C₁₇H₂₂N₂O₃S, with a molecular weight of 334.43 g/mol .
Properties
Molecular Formula |
C17H22N2O3S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-amino-N,N-diethyl-2-(4-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-4-19(5-2)23(20,21)17-12-14(18)8-11-16(17)13-6-9-15(22-3)10-7-13/h6-12H,4-5,18H2,1-3H3 |
InChI Key |
GCJNRYBLZNSMLN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-diethyl-4’-methoxy-[1,1’-biphenyl]-2-sulfonamide can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated to produce 4-nitrobiphenyl.
Reduction: The nitro group in 4-nitrobiphenyl is reduced to form 4-aminobiphenyl.
Sulfonation: 4-aminobiphenyl is sulfonated to introduce the sulfonamide group.
Alkylation: The amino group is alkylated with diethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-N,N-diethyl-4’-methoxy-[1,1’-biphenyl]-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4-amino-N,N-diethyl-4’-methoxy-[1,1’-biphenyl]-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-N,N-diethyl-4’-methoxy-[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.
Comparison with Similar Compounds
Key Features :
- Methoxy group (position 4') : Provides electron-donating effects, influencing electronic distribution.
- Diethylamino sulfonamide: Improves solubility and bioavailability compared to unsubstituted sulfonamides.
Comparison with Structurally Similar Compounds
BMS-187308 (ETA Receptor Antagonist)
- Structure: Substituted biphenylsulfonamide with 2'-amino and 4'-isobutyl groups; molecular weight ~500 g/mol .
- Key Differences :
- 4'-Isobutyl group : Increases hydrophobicity, enhancing receptor binding via hydrophobic interactions.
- Isoxazolyl substituent : Improves selectivity for endothelin-A (ETA) receptors.
- Pharmacological Profile : Oral activity in inhibiting ET-1-induced pressor responses in primates .
Sparsentan (RE-021, PS433540)
- Structure : Dual-acting AngII/ETA antagonist with diazaspiro and ethoxymethyl groups; molecular weight ~800 g/mol .
- Key Differences :
- Diazaspiro ring : Enhances metabolic stability.
- Ethoxymethyl group : Modulates cell permeability and bioavailability.
- Activity : Inhibits voltage-gated Na⁺ and erg-mediated K⁺ currents in neuronal cells .
Benzimidazole-Substituted Biphenylsulfonamides (e.g., Compound 7o)
Fluorinated Biphenylsulfonamides (e.g., N-(4-fluorobenzyl)-4,5-dimethoxy derivatives)
- Structure : Fluorine atoms at strategic positions (e.g., 4-fluorobenzyl); molecular weight ~405 g/mol .
- Key Differences :
Structural and Pharmacokinetic Comparisons
Substituent Effects on Activity
| Compound | Substituents | Molecular Weight | Key Pharmacokinetic Traits |
|---|---|---|---|
| Target Compound | 4-amino, 4'-methoxy, N,N-diethyl | 334.43 | Moderate lipophilicity; high solubility |
| BMS-187308 | 2'-amino, 4'-isobutyl | ~500 | High receptor affinity; oral efficacy |
| Sparsentan | Diazaspiro, ethoxymethyl | ~800 | Extended half-life; dual receptor action |
| 7o (Benzimidazole) | tert-butyl, benzyl | 552 | AT2 selectivity; improved tissue uptake |
Electronic and Steric Influences
- Methoxy vs. Trifluoromethyl (CF₃) : The target compound’s methoxy group (electron-donating) contrasts with CF₃ (electron-withdrawing) in compounds like 7q , affecting charge distribution and receptor interactions.
- Amino vs. Isoxazolyl: The diethylamino group in the target compound may enhance solubility compared to isoxazolyl substituents in BMS-187308, which prioritize receptor selectivity .
Pharmacokinetic Profiles
- Plasma Protein Binding: The target compound’s diethylamino group likely reduces plasma protein binding compared to CI-921 (an amsacrine analogue with 99% binding) .
- Tissue Distribution : Smaller molecular weight (334 vs. 500–800 g/mol) may improve tissue penetration but reduce receptor affinity compared to bulkier analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
